For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4'-Hydroxyflavanone
This document provides a comprehensive technical overview of 4'-Hydroxyflavanone, a naturally occurring flavonoid with significant potential in cosmetic and clinical research. It details the compound's chemical structure, physicochemical properties, biological activities, and relevant experimental protocols.
Chemical Identity and Structure
4'-Hydroxyflavanone, a member of the flavanone subclass of flavonoids, is characterized by a C6-C3-C6 backbone. Its structure consists of a chromanone ring system (A and C rings) with a phenyl group (B ring) attached at position 2. The defining feature is a hydroxyl group (-OH) at the 4' position of the B ring.
Systematic IUPAC Name: 2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one[1][2]
Chemical Structure:
(A simplified 2D representation)
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [1][3][4] |
| Molecular Weight | 240.25 g/mol | [1][3] |
| CAS Number | 6515-37-3 | [1][2][5] |
| PubChem CID | 165506 | [1] |
| ChEBI ID | CHEBI:34361 | [2][3] |
| DrugBank ID | DB04429 | [2] |
| Synonyms | 2-(4-hydroxyphenyl)chroman-4-one, 4-Hydroxyflavanone | [1][2][3] |
Physicochemical and Spectroscopic Properties
4'-Hydroxyflavanone is a solid, appearing as a white to pale orange powder.[2][3] It is generally soluble in organic solvents like chloroform, methanol, and DMSO, but insoluble in water.[2][3]
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 182°C / 190-192°C | [3][6][7] |
| Boiling Point (Predicted) | 447.5 ± 45.0 °C at 760 mmHg | [3][5][7] |
| Density (Predicted) | 1.288 - 1.3 g/cm³ | [3][7] |
| Water Solubility (Predicted) | 99.2 - 416.5 mg/L at 25°C | [5][8] |
| logP (Octanol-Water Partition) | 2.72 - 3.15 | [3][5][8] |
| pKa (Strongest Acidic, Predicted) | 9.47 - 9.61 | [3][8] |
Table 3: Summary of Spectroscopic Data
| Technique | Key Features and Observations | Reference |
| Mass Spectrometry (MS-MS) | Negative Ion Mode Top Peaks (m/z): 119.0494, 239.0693. Positive Ion Mode Precursor (m/z): 241.08592. | [1][4] |
| Infrared (IR) Spectroscopy | Data available from sources such as PubChem, typically showing characteristic peaks for hydroxyl, carbonyl, and aromatic C-H bonds. | [1] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are available in chemical databases for structural elucidation. | [1] |
| UV-Vis Spectroscopy | Flavanones typically exhibit two primary absorption bands. The absence of a C2-C3 double bond distinguishes their spectra from flavones. | [9] |
Biological Activity and Mechanism of Action
4'-Hydroxyflavanone exhibits a range of biological activities, making it a compound of interest for drug development. Like many flavonoids, it possesses antioxidant and anti-inflammatory properties.[2][10] Its most notable, specific activity is the inhibition of sterol regulatory element-binding protein (SREBP) maturation.
Inhibition of SREBP Pathway and Lipid Synthesis
Research has shown that 4'-Hydroxyflavanone suppresses the activation of SREBPs.[2][11] SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis.[2] By inhibiting the maturation and nuclear translocation of SREBPs, 4'-Hydroxyflavanone effectively downregulates lipogenic gene expression, leading to reduced de novo lipid synthesis. This mechanism gives it potential for treating metabolic disorders such as hepatic steatosis (fatty liver disease) and dyslipidemia.[2][11]
Caption: Inhibition of the SREBP maturation pathway by 4'-Hydroxyflavanone.
Metabolism
The metabolism of 4'-Hydroxyflavanone is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Studies have shown that it can be further oxidized to various dihydroxyflavanone and dihydroxyflavone products.[12][13] This biotransformation is a critical aspect of its pharmacokinetic profile, influencing its bioavailability and clearance.
Caption: Metabolic oxidation of 4'-Hydroxyflavanone by Cytochrome P450 enzymes.
Experimental Protocols
General Synthesis Protocol: Claisen-Schmidt Condensation and Cyclization
A common method for synthesizing flavanones involves a two-step process: a base-catalyzed Claisen-Schmidt condensation followed by an acid-catalyzed intramolecular cyclization.
Step 1: Synthesis of Chalcone Intermediate
-
Reactants: Dissolve 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde in a suitable solvent such as ethanol or methanol.
-
Catalyst: Add a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred solution at room temperature.
-
Reaction: Allow the mixture to stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Isolation: The precipitated solid, the corresponding chalcone, is collected by vacuum filtration, washed with cold water until neutral, and dried.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to 4'-Hydroxyflavanone
-
Reactants: Dissolve the purified chalcone in a solvent such as ethanol or a mixture of alcohols.
-
Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or by refluxing in an acidic buffer solution (e.g., sodium acetate/acetic acid).
-
Reaction: Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, the reaction mixture is poured into ice water.
-
Isolation: The precipitated 4'-Hydroxyflavanone is collected by filtration, washed thoroughly with water, and dried.
-
Purification: Further purification can be achieved by recrystallization from ethanol or methanol to yield the final product.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a general method for the analysis of 4'-Hydroxyflavanone and its metabolites, based on published studies.[12][13]
Objective: To identify and quantify 4'-Hydroxyflavanone and its oxidative metabolites in a biological matrix (e.g., post-incubation with human P450 enzymes).
Methodology:
-
Sample Preparation:
-
Quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and transfer it to an autosampler vial for injection.
-
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from ~5-10% B to 95% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Maintained at 30-40°C.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Scan Mode: Full scan for initial identification of parent ions (e.g., m/z 241 for [M+H]⁺ and 239 for [M-H]⁻). Product ion scans (MS/MS) are used for structural confirmation by fragmentation.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific parent-to-fragment ion transitions are monitored. For 4'-Hydroxyflavanone, a potential transition could be m/z 241 -> 121.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.
-
Caption: General experimental workflow for LC-MS/MS analysis.
Safety and Handling
4'-Hydroxyflavanone is classified as an irritant.[1][2]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[2][3]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. 4'-Hydroxyflavanone | C15H12O3 | CID 165506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Hydroxyflavanone - Wikipedia [en.wikipedia.org]
- 3. 4'-HYDROXYFLAVANONE | 6515-37-3 [chemicalbook.com]
- 4. PubChemLite - 4'-hydroxyflavanone (C15H12O3) [pubchemlite.lcsb.uni.lu]
- 5. 4-hydroxyflavanone, 6515-37-3 [thegoodscentscompany.com]
- 6. standards.chromadex.com [standards.chromadex.com]
- 7. chemigran.com [chemigran.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
